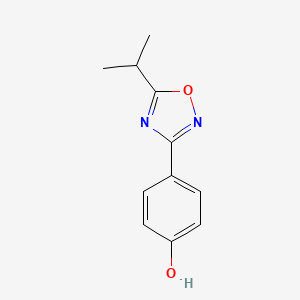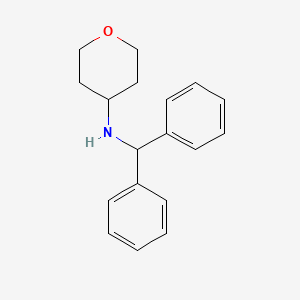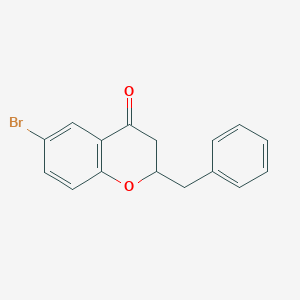
2-Benzyl-6-bromo-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydrochromen-4-one.
Benzylation: The key step involves the benzylation of 6-bromo-2,3-dihydrochromen-4-one using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one exerts its effects depends on its interaction with biological targets. The benzyl group and bromine atom can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
6-Bromo-2,3-dihydrochromen-4-one: Lacks the benzyl group, which may result in different biological activities.
2-Benzyl-4H-chromen-4-one:
2-Benzyl-6-chloro-2,3-dihydrochromen-4-one: Chlorine instead of bromine, which can lead to different chemical and biological properties.
Uniqueness: 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further scientific exploration
特性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
2-benzyl-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-12-6-7-16-14(9-12)15(18)10-13(19-16)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChIキー |
FXRQHBVDNRQFRS-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


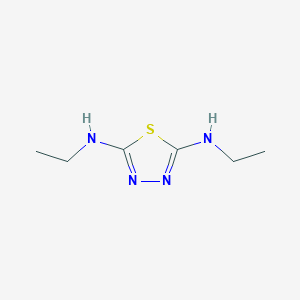
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
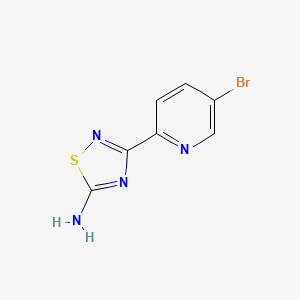
![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
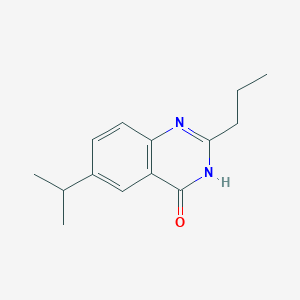
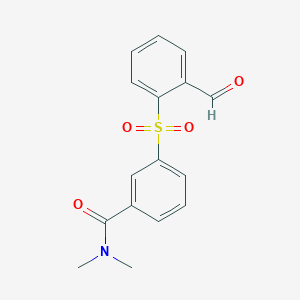
![3-Carbamoyl-1-methyl-1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]urea](/img/structure/B15357570.png)
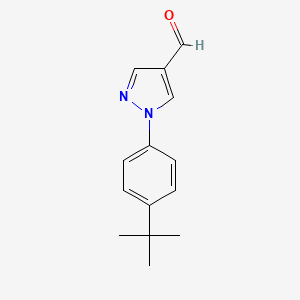

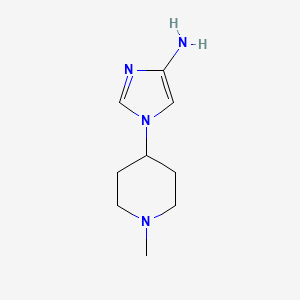
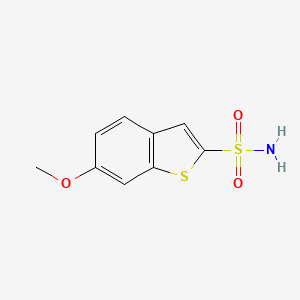
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}nicotinate](/img/structure/B15357598.png)
